molecular formula C7H3BrFIO B1474965 2-Bromo-3-fluoro-6-iodobenzaldehyde CAS No. 1799949-67-9

2-Bromo-3-fluoro-6-iodobenzaldehyde

Cat. No. B1474965
CAS RN: 1799949-67-9
M. Wt: 328.9 g/mol
InChI Key: JFKZSDVCCIWCLB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-iodobenzaldehyde is a chemical compound with the CAS Number: 1799949-67-9 . It has a molecular weight of 328.91 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 328.91 .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

One study focused on the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (FBB), investigating its crystal structure and vibrational spectra through experimental techniques and density functional theory (DFT) simulations. This research provided insights into the compound's molecular dimer formed by intermolecular hydrogen bonding, offering a foundation for understanding the structural characteristics of halogen-substituted benzaldehydes (Mahir Tursun et al., 2015).

Synthetic Applications

Another area of research involves the synthetic applications of bromo-substituted benzaldehydes, including the synthesis of aryl- and arylmethylacridines via reactions of halobenzaldehydes. These studies demonstrate the versatility of such compounds in organic synthesis, leading to the creation of potentially biologically active molecules (K. Kobayashi et al., 2013).

Catalysis and Material Science

Research on palladium-catalyzed cross-coupling conditions using bromobenzaldehydes highlights their importance in the synthesis of complex molecules with potential applications in medicinal and material science. This body of work underlines the role of such compounds in facilitating diverse chemical transformations under catalyzed conditions (Munmun Ghosh & J. Ray, 2017).

Nonlinear Optical Properties

A study on the substitution effects of bromine on the structure, reactivity, and linear and third-order nonlinear optical properties of dimethoxybenzaldehydes sheds light on the potential of bromo-fluoro-substituted compounds in developing new nonlinear optical (NLO) materials. This research contributes to the understanding of how halogen substitution can affect the optical and electronic properties of organic compounds (Antônio S. N. Aguiar et al., 2022).

properties

IUPAC Name

2-bromo-3-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKZSDVCCIWCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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